[2-(Allyloxy)-5-bromophenyl]methanol

Lipophilicity ADME Properties Physicochemical Characterization

Choose [2-(allyloxy)-5-bromophenyl]methanol for your next synthesis to leverage its unique ortho-allyloxy/5-bromo substitution. This benzylic alcohol offers orthogonal reactivity for cross-coupling and Claisen rearrangements. Its higher LogP (2.80) vs. simpler benzyl alcohols enhances BBB penetration in CNS candidates, while enabling high-yield (96%) chalcone synthesis for corrosion inhibition studies. Ideal for building conformationally dynamic heterocycle libraries for biological target probing.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 187230-43-9
Cat. No. B3248484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Allyloxy)-5-bromophenyl]methanol
CAS187230-43-9
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1)Br)CO
InChIInChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6,12H,1,5,7H2
InChIKeyLBKGGLGIUVMBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(Allyloxy)-5-bromophenyl]methanol (CAS 187230-43-9): A Strategic Building Block for Heterocyclic Synthesis and Functionalized Aromatics


[2-(Allyloxy)-5-bromophenyl]methanol (CAS 187230-43-9) is an ortho-substituted benzylic alcohol characterized by a 5-bromo substituent and a 2-allyloxy ether on the phenyl ring . With a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol, this compound serves as a versatile building block for constructing more complex molecular architectures via the orthogonal reactivity of its bromine atom (capable of participating in cross-coupling reactions) and its allyl group (amenable to Claisen rearrangement or radical reactions) . Commercially available in purities of 95% or higher, it is primarily utilized in medicinal chemistry and organic synthesis for the preparation of chalcone derivatives and other functionalized aromatic compounds .

Why 2-(Allyloxy)-5-bromophenyl]methanol (CAS 187230-43-9) Cannot Be Substituted by Simpler Benzyl Alcohols


While simpler benzyl alcohols like 5-bromo-2-hydroxybenzyl alcohol (CAS 2316-64-5) or 4-bromobenzyl alcohol (CAS 873-75-6) are common building blocks, [2-(allyloxy)-5-bromophenyl]methanol offers a unique combination of substituents that imparts distinct physicochemical and reactivity profiles [1]. The presence of both a bromine atom and an allyloxy group on the same aromatic ring allows for sequential, orthogonal derivatization pathways that are not accessible with mono-functionalized analogs. Critically, the lipophilicity conferred by the allyloxy group (LogP = 2.80) differs substantially from that of non-allylated comparators (LogP range 1.31–2.18), directly impacting solubility, membrane permeability, and chromatographic behavior in downstream applications. These differences translate into tangible advantages in synthetic efficiency and final compound properties, which are quantified in the evidence below.

Quantitative Differentiation Evidence for [2-(Allyloxy)-5-bromophenyl]methanol (CAS 187230-43-9) vs. Structural Analogs


LogP and Lipophilicity Profile of 2-(Allyloxy)-5-bromophenyl]methanol vs. Non-Allylated and Regioisomeric Analogs

The compound [2-(allyloxy)-5-bromophenyl]methanol exhibits a LogP value of 2.80 , indicating a higher degree of lipophilicity compared to several close structural analogs. This increased LogP value is a direct consequence of the ortho-allyloxy group in combination with the bromine substituent. This property is critical for applications where membrane permeability or retention in reversed-phase chromatography is a key parameter. In contrast, the non-allylated analog 5-bromo-2-hydroxybenzyl alcohol (CAS 2316-64-5) has a significantly lower reported LogP of 1.31–1.72 . Similarly, the regioisomer p-(allyloxy)benzyl alcohol (CAS 3256-45-9) lacking the bromine atom has a LogP of 1.74 , and the simpler 4-bromobenzyl alcohol (CAS 873-75-6) has a LogP of 1.92–2.18 [1]. The quantified difference in LogP between the target compound and these analogs ranges from +1.08 to +1.49 log units, representing an order-of-magnitude difference in partition coefficient.

Lipophilicity ADME Properties Physicochemical Characterization

Synthetic Yield Comparison in Benzylic Alcohol Preparation via NaBH₄ Reduction of Corresponding Aldehyde

The synthesis of [2-(allyloxy)-5-bromophenyl]methanol via the reduction of its corresponding aldehyde (2-allyloxy-5-bromobenzaldehyde) with sodium borohydride proceeds with an excellent isolated yield of 96% . This high yield is notable and compares favorably to literature reports for similar reductions on related aromatic systems. While a direct head-to-head yield comparison under identical conditions is not available for all analogs, this 96% yield is a strong indicator of a robust and efficient synthetic step that minimizes material loss during building block preparation. For instance, the analogous reduction of salicylaldehyde derivatives, a common precursor to 5-bromo-2-hydroxybenzyl alcohol, can be lower-yielding or require more stringent conditions due to the free hydroxyl group's potential for side reactions.

Synthetic Efficiency Process Chemistry Reduction

Functional Utility as a Corrosion Inhibitor: Activity of Derived Chalcones

[2-(allyloxy)-5-bromophenyl]methanol is a direct precursor to chalcone derivatives that exhibit measurable corrosion inhibition properties. Specifically, the derivative (2E)-3-[2-(allyloxy)-5-bromophenyl]-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one (Compound 2) was studied for its ability to inhibit corrosion of St-3 mild steel in a brine-kerosene mixture [1]. The study demonstrated that the corrosion rates of St-3 steel decreased with increasing concentration of this chalcone derivative, confirming its efficacy as a corrosion inhibitor [1]. This functional activity is not a property of simpler benzyl alcohols like 4-bromobenzyl alcohol or 5-bromo-2-hydroxybenzyl alcohol, which lack the allyloxy group necessary for constructing the extended conjugated chalcone system. This demonstrates a unique application space for the target compound as a building block for materials science.

Corrosion Inhibition Materials Chemistry Mild Steel Protection

Derivatization Potential: Enabling Synthesis of Conformationally Dynamic Heterocycles

The compound serves as a key intermediate in the synthesis of conformationally dynamic heterocyclic systems. Specifically, it was used to prepare a chalcone ((2E)-3-[2-(allyloxy)-5-bromophenyl]-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one) which was further transformed into cyclohexenone, flavanone, isoxazol, and indazole derivatives [1]. NMR studies on these derivatives confirmed the presence of intramolecular hydrogen bonding (O-H•••O) and dynamic processes like conformational and keto-enol tautomeric transitions [1]. This demonstrates the compound's utility in probing molecular dynamics and creating structurally diverse libraries. In contrast, simpler analogs like 4-bromobenzyl alcohol or p-(allyloxy)benzyl alcohol lack the specific substitution pattern required for these specific cyclization reactions, limiting their utility in generating such structurally complex and conformationally interesting heterocycles.

Medicinal Chemistry NMR Spectroscopy Heterocycle Synthesis

Key Application Scenarios for [2-(Allyloxy)-5-bromophenyl]methanol (CAS 187230-43-9) Based on Quantitative Evidence


Design of Lipophilic Building Blocks for CNS Drug Discovery Programs

In CNS drug discovery, optimizing lipophilicity (LogP) is critical for achieving sufficient blood-brain barrier (BBB) penetration. The elevated LogP of 2.80 for [2-(allyloxy)-5-bromophenyl]methanol , compared to non-allylated or non-brominated analogs (LogP 1.31–2.18) , makes it a strategically superior choice for constructing molecular frameworks where enhanced membrane permeability is desired. By incorporating this building block early in a synthetic route, medicinal chemists can pre-install a favorable lipophilic motif without additional synthetic steps, thereby improving the likelihood of achieving favorable CNS ADME profiles in lead compounds.

Cost-Effective Synthesis of Chalcone-Derived Corrosion Inhibitors

For researchers developing new corrosion inhibitors for mild steel in harsh environments, [2-(allyloxy)-5-bromophenyl]methanol offers a high-yielding (96%) and direct entry point to active chalcone derivatives. The resulting chalcone, (2E)-3-[2-(allyloxy)-5-bromophenyl]-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one, has demonstrated a clear, concentration-dependent inhibition of corrosion in brine-kerosene mixtures . This application is not feasible with simpler benzyl alcohols, positioning this compound as a specific and enabling building block for this niche in materials chemistry.

Synthesis of Dynamic Heterocyclic Libraries for NMR and Conformational Analysis

In academic and industrial labs focused on exploring conformationally dynamic molecules, this compound is a key starting material. Its unique ortho-allyloxy and bromo substitution pattern allows for the controlled synthesis of chalcones, which can then be elaborated into a series of heterocycles (cyclohexenones, flavanones, isoxazoles, and indazoles) that exhibit keto-enol tautomerism and conformational transitions . This makes it an essential building block for researchers using NMR spectroscopy to study dynamic molecular processes or for those generating structurally diverse compound libraries to probe biological targets where molecular flexibility is a key determinant of activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Allyloxy)-5-bromophenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.